5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone
Overview
Description
“5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone” is a synthetic compound . It has been studied for its neuroprotective effects in vitro and in animal models of neurodegeneration .
Molecular Structure Analysis
The molecular formula of “5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone” is C15H8Br2INO2 . The structure includes an indolinone core with a methylene bridge connecting to a 3,5-dibromo-4-hydroxyphenyl group .Scientific Research Applications
Neuroprotective Potential
Research on the structural analogs of the compound under discussion has revealed its neuroprotective capabilities. Balderamos et al. (2008) reported that similar compounds have shown promise in protecting neurons from degeneration, a critical aspect in treating neurodegenerative diseases. Their study synthesized novel analogs that exhibit high neuroprotective properties without the toxicity associated with similar compounds, indicating potential applications in developing treatments for neurodegenerative disorders (Balderamos et al., 2008).
Synthetic Applications
The compound has found applications in synthetic chemistry as well. Research by Shi et al. (2005) on 2-iodo-4-(phenylchalcogenyl)-1-butenes demonstrates the utility of related structures in synthesizing conjugated dienynes and trienyne compounds. This illustrates the compound's role in facilitating the development of complex organic molecules, which could have implications in pharmaceuticals, materials science, and chemical synthesis (Shi, Liu, & Tang, 2005).
Photoluminescent Properties and Solar Cell Applications
The structural and optical properties of composite polymer/fullerene films, incorporating similar molecular frameworks, have been explored for their use in organic solar cells. The research by Erb et al. (2005) indicates that adjusting the crystallinity of materials related to the compound can significantly enhance the efficiency of plastic solar cells. This highlights its potential application in improving renewable energy technologies (Erb et al., 2005).
Drug Stabilization and Enhancement of Bioavailability
Kinoshita et al. (2003) investigated the stabilization of amorphous forms of similar compounds by adsorption on silicate compounds, demonstrating a significant increase in solubility and bioavailability. Although the focus is not on drug usage per se, this research has implications for the formulation and delivery of pharmaceutical compounds, highlighting a method to enhance the efficacy of poorly water-soluble drugs (Kinoshita et al., 2003).
Tumor-Targeting Applications
Wang et al. (2007) developed a novel technology for cancer imaging and therapy using enzyme-mediated entrapment of radioiodinated compounds within tumors. The research focuses on a water-soluble prodrug, closely related to the discussed compound, which is hydrolyzed in vivo by an enzyme overexpressed by tumor cells. This approach aims to achieve high tumor-to-normal-tissue ratios for imaging and therapy, showcasing the compound's potential in targeted cancer treatment (Wang et al., 2007).
properties
IUPAC Name |
(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYVLFTZRPNRV-KMKOMSMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421368 | |
Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone | |
CAS RN |
220904-83-6, 1233748-60-1 | |
Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-5074, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-5074, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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